3-(2-chloro-6-fluorobenzyl)-8-(2-(dimethylamino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
3-(2-Chloro-6-fluorobenzyl)-8-(2-(dimethylamino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic purine-dione derivative with a structurally complex framework. Its core consists of an imidazo[2,1-f]purine-dione scaffold, substituted at the 3-position with a 2-chloro-6-fluorobenzyl group and at the 8-position with a 2-(dimethylamino)ethyl moiety. The 1- and 7-positions are methylated, contributing to steric and electronic modulation.
Properties
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methyl]-6-[2-(dimethylamino)ethyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClFN6O2/c1-12-10-27-16-17(23-19(27)26(12)9-8-24(2)3)25(4)20(30)28(18(16)29)11-13-14(21)6-5-7-15(13)22/h5-7,10H,8-9,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQTCRIZKKUEQBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CCN(C)C)N(C(=O)N(C3=O)CC4=C(C=CC=C4Cl)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClFN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2-chloro-6-fluorobenzyl)-8-(2-(dimethylamino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic compound belonging to the imidazopurine class. This compound has garnered attention due to its potential biological activities, particularly as an antagonist of adenosine receptors. The unique structural features of this compound suggest that it may exhibit significant pharmacological properties.
Chemical Structure and Properties
- Molecular Formula : CHClFNO
- Molecular Weight : 432.9 g/mol
- CAS Number : 921062-81-9
The structure includes a purine ring system modified with a chloro and fluorophenyl group and a dimethylaminoethyl chain. These modifications are critical for its interaction with biological targets.
Adenosine Receptor Antagonism
Research indicates that compounds similar to this compound exhibit significant activity as antagonists of adenosine receptors, particularly the A3 subtype. Adenosine receptors are involved in various physiological processes including neurotransmission and immune response modulation.
Mechanism of Action :
- The compound likely inhibits adenosine receptor signaling pathways, which can lead to various biological effects such as anti-inflammatory responses and modulation of neurotransmitter release.
Antimicrobial Activity
In vitro studies have shown that related imidazopurine derivatives possess antimicrobial properties against a variety of pathogens. For instance:
- Compounds with similar structures demonstrated effectiveness against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .
Pharmacological Studies
Several studies have reported on the biological activities of imidazopurine derivatives:
| Study | Findings |
|---|---|
| Bansal & Silakari (2012) | Reviewed various benzimidazole and imidazopurine derivatives showing anticancer and antimicrobial activities. |
| Barot et al. (2013) | Highlighted the structure-activity relationships (SAR) of similar compounds indicating enhanced biological activity with specific substitutions. |
| Wang et al. (2015) | Identified potent antibacterial activity in derivatives against multiple bacterial strains. |
Case Studies
A notable case study involved the synthesis of several imidazopurines where modifications led to increased selectivity for adenosine receptors. The introduction of halogenated phenyl groups significantly enhanced binding affinity compared to non-halogenated analogs .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 3-(2-chloro-6-fluorobenzyl)-8-(2-(dimethylamino)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione exhibit significant anticancer properties. For example:
- Mechanism of Action : These compounds may inhibit specific kinases involved in cancer cell proliferation and survival. Studies have shown that purine derivatives can interfere with signaling pathways essential for tumor growth.
- Case Study : A derivative of the imidazopurine class was tested against various cancer cell lines and demonstrated cytotoxic effects at micromolar concentrations, suggesting its potential as a lead compound in drug development for cancer therapy .
Anti-inflammatory Properties
The compound's structural features suggest it may also possess anti-inflammatory activity:
- Research Findings : A study on related purine derivatives highlighted their ability to reduce inflammatory markers in vitro. The mechanism likely involves the inhibition of pro-inflammatory cytokines and modulation of immune responses .
- Clinical Relevance : Anti-inflammatory agents are crucial for treating conditions like arthritis and chronic inflammatory diseases. The imidazo[2,1-f]purine scaffold could serve as a basis for developing new therapeutic agents.
Neuropharmacology
The dimethylaminoethyl side chain indicates potential neuropharmacological applications:
- Cognitive Enhancement : Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly those involved in cognition and mood regulation.
- Case Study : Research into related compounds has shown promise in enhancing memory and learning in animal models, suggesting that this compound may have similar effects .
Synthetic Pathways
The synthesis of this compound involves several steps:
- Starting Materials : The synthesis typically begins with commercially available purine derivatives.
- Reagents : Various reagents such as chlorinating agents and alkylating agents are used to introduce the chloro and dimethylamino groups.
| Step | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Chlorination | Cl₂ | Introduces Cl at the benzyl position |
| 2 | Alkylation | Dimethylamine | Adds dimethylamino group |
| 3 | Purification | Crystallization | Isolates the final product |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological and physicochemical properties of imidazo[2,1-f]purine-diones are highly dependent on substituent patterns. Below is a detailed comparison with key analogs:
Structural Variations and Receptor Affinity
Impact of Substituents on Pharmacological Properties
- Halogenation: The target compound’s 2-chloro-6-fluorobenzyl group improves lipophilicity and metabolic stability compared to mono-fluorinated analogs (e.g., ) . Chlorine’s larger atomic radius may enhance van der Waals interactions in hydrophobic binding pockets.
- Dimethylaminoethyl vs. Furan/Aryl Groups: The dimethylaminoethyl group at the 8-position introduces a protonatable amine, improving solubility and membrane permeability relative to furan- or aryl-substituted analogs (). This group may also facilitate hydrogen bonding with PDE catalytic sites .
- Methylation : Methyl groups at 1- and 7-positions (shared across analogs) likely reduce steric hindrance and metabolic degradation compared to bulkier substituents .
Enzyme and Receptor Selectivity
- PDE Inhibition: Compound 5 () demonstrates that dihydroisoquinoline-alkyl chains favor PDE4B1/PDE10A inhibition. The target compound’s dimethylaminoethyl group may similarly target PDEs but with altered selectivity due to shorter chain length and basicity .
- Receptor Binding: The 2-methoxyphenyl group in and analogs suggests affinity for serotonin/dopamine receptors, whereas the target’s halogenated benzyl group may shift preference toward adenosine or kinase receptors .
Preparation Methods
Cyclization of Carboxamido-Substituted Uracil Derivatives
A foundational method involves the ring closure of 6-carboxamido-1,3-dimethyluracil derivatives. For example, 1,3-dimethyluracil is functionalized at the 6-position with a carboxamide group, which undergoes intramolecular cyclization under acidic or thermal conditions to form the imidazo[2,1-f]purine scaffold. Microwave-assisted cyclization using hexamethyldisilazane (HMDS) reduces reaction times from hours to minutes, improving yields by 15–20% compared to conventional heating.
Nucleophilic Substitution and Imidazole Ring Formation
Alternative routes employ nucleophilic substitution to construct the imidazole ring. For instance, 5-amino-1-benzyl-1H-imidazole-4-carboxamide intermediates react with triethyl orthoformate in acetic anhydride to form purinone derivatives. This method emphasizes precise temperature control (15–35°C) to optimize yields and product purity.
Substituent Introduction at Position 3: 2-Chloro-6-fluorobenzyl Group
The 3-(2-chloro-6-fluorobenzyl) moiety is introduced via alkylation or acylation:
Alkylation with 2-Chloro-6-fluorobenzyl Halides
The free N3 nitrogen of the imidazo[2,1-f]purine core undergoes alkylation with 2-chloro-6-fluorobenzyl chloride in the presence of a base (e.g., K₂CO₃ or NaH). Reactions are conducted in polar aprotic solvents like DMF or acetonitrile at 60–80°C for 6–12 hours. Excess alkylating agent (1.5–2.0 equiv) ensures complete substitution, with yields typically ranging from 65% to 75%.
Acylation Followed by Reduction
In cases where direct alkylation is inefficient, acylation with 2-chloro-6-fluorobenzoyl chloride followed by borohydride reduction provides an alternative pathway. This two-step process achieves 70–80% overall yield but requires rigorous anhydrous conditions.
Substituent Introduction at Position 8: 2-(Dimethylamino)ethyl Group
The 8-position is functionalized via nucleophilic substitution or Mitsunobu reactions:
Nucleophilic Displacement with Dimethylaminoethyl Halides
The 8-bromo intermediate of the imidazo[2,1-f]purine core reacts with 2-(dimethylamino)ethylamine in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (e.g., Xantphos). This Buchwald-Hartwig amination proceeds at 100°C in toluene, yielding 80–85% of the desired product.
Mitsunobu Reaction for Ether Formation
For oxygen-linked derivatives, the Mitsunobu reaction with 2-(dimethylamino)ethanol and DIAD/PPh₃ facilitates ether bond formation. However, this method is less common due to competing side reactions at the purine N7 position.
Final Assembly and Purification
Sequential Functionalization
A typical synthesis sequence involves:
Purification and Characterization
Crude products are purified via flash chromatography (SiO₂, CH₂Cl₂/MeOH 9:1) or recrystallization from ethanol/water. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity:
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Purity (%) | Limitations |
|---|---|---|---|---|
| Alkylation at N3 | Benzyl chloride substitution | 65–75 | ≥95 | Competing N7 alkylation |
| Buchwald-Hartwig amination | Pd-catalyzed C–N coupling | 80–85 | ≥98 | Requires inert atmosphere |
| Microwave-assisted cyclization | HMDS-mediated ring closure | 75–80 | ≥97 | Specialized equipment needed |
Challenges and Optimization Strategies
- Regioselectivity : Competing reactions at N7 and N3 are mitigated using bulky bases (e.g., DBU) or low temperatures.
- Solvent Choice : Acetonitrile enhances alkylation efficiency at N3, while DMF improves amination kinetics at C8.
- Scale-Up : Patent US7820810B2 highlights the economic viability of Lewis acid catalysts (e.g., ZnCl₂) for large-scale purine functionalization.
Q & A
Q. What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, leveraging nucleophilic substitutions or palladium-catalyzed cross-coupling (e.g., for benzyl or dimethylaminoethyl group introduction). For example, one-pot two-step reactions (as in ) can minimize intermediate isolation, while automated sulfurylation () improves reproducibility. Key parameters include:
- Temperature : Reactions at 100°C in sealed tubes enhance boronic acid coupling efficiency ().
- Solvent Choice : Dichloromethane or THF () aids in solubility and reaction homogeneity.
- Purification : Column chromatography () or recrystallization () ensures purity (>95% by NMR).
- Optimization : Adjust molar ratios (e.g., 1.5 equivalents of boronic acid in ) and monitor by TLC/LC-MS.
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer :
- Structural Confirmation :
- 1H/13C NMR : Assign peaks for benzyl (δ 5.2–5.5 ppm), dimethylaminoethyl (δ 2.2–3.1 ppm), and purine core (δ 7.8–8.5 ppm) ().
- HRMS (ESI) : Confirm molecular ion [M+H]+ with <2 ppm mass error ().
- Purity Assessment :
- HPLC : Use C18 columns with acetonitrile/water gradients (retention time consistency).
- IR Spectroscopy : Validate carbonyl (1700–1750 cm⁻¹) and amine (3300–3500 cm⁻¹) groups ().
- Crystallography : Single-crystal X-ray diffraction () resolves stereochemical ambiguities.
Q. How can researchers design initial biological assays to evaluate the compound’s activity?
- Methodological Answer :
- Target Selection : Prioritize kinases or GPCRs based on purine scaffold’s known affinity ().
- Assay Conditions :
- In Vitro : Use enzyme-linked assays (e.g., ATPase activity) at physiological pH (7.4) and 37°C ().
- Cellular Models : Test cytotoxicity in HEK-293 or HepG2 cells (IC50 determination via MTT assays).
- Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and solvent-matched blanks ().
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across experimental models?
- Methodological Answer :
- Dose-Response Curves : Perform IC50/EC50 comparisons across ≥3 cell lines (e.g., cancer vs. normal) to identify off-target effects.
- Proteomic Profiling : Use mass spectrometry (LC-MS/MS) to map binding partners in divergent models ().
- Species-Specific Factors : Compare human vs. murine enzyme kinetics (e.g., CYP450 metabolism differences) ().
- Statistical Validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance (p<0.05).
Q. How can computational tools elucidate the compound’s mechanism of action?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses in ATP pockets (e.g., EGFR or CDK2) ().
- MD Simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess ligand-protein stability (RMSD <2 Å).
- QSAR Modeling : Corporate substituent effects (e.g., chloro vs. fluoro groups) using Hammett σ constants ().
- AI-Driven Optimization : Train neural networks on synthesis/activity data to predict novel analogs ().
Q. What approaches study metabolic stability and degradation pathways?
- Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and monitor via LC-HRMS for phase I/II metabolites ().
- Degradation Studies :
- Forced Degradation : Expose to heat (40–60°C), light (ICH Q1B), and acidic/alkaline conditions (pH 2–12) ().
- Stability Indicating Assays : Use HPLC-PDA to quantify degradation products (e.g., imidazole ring cleavage).
- Isotope Tracing : Synthesize 14C-labeled analogs to track metabolic fate in vivo ().
Methodological Notes
- Theoretical Frameworks : Link studies to enzyme kinetics (Michaelis-Menten) or receptor theory (e.g., two-state models) for mechanistic rigor ().
- Data Reproducibility : Use ≥3 biological replicates and report SEM/confidence intervals ().
- Ethical Compliance : Adhere to OECD guidelines for preclinical testing (GLP-certified labs).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
